Gadelaidic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

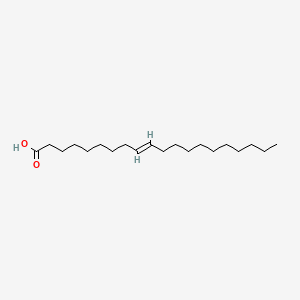

Gadelaidic acid is a long-chain fatty acid with the chemical formula C19H37COOH. It is an icosenoic acid characterized by a trans-double bond at position 9. This compound is a colorless oily solid and is known for its hydrophobic nature, making it practically insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gadelaidic acid typically involves the isomerization of oleic acid. This process can be achieved through various methods, including catalytic hydrogenation followed by dehydrogenation. The reaction conditions often involve the use of metal catalysts such as palladium or platinum under controlled temperature and pressure .

Industrial Production Methods

In an industrial setting, this compound can be produced through the partial hydrogenation of vegetable oils. This method involves the use of nickel catalysts at elevated temperatures and pressures to achieve the desired trans-configuration of the double bond .

Chemical Reactions Analysis

Types of Reactions

Gadelaidic acid undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products, including aldehydes and ketones.

Reduction: The reduction of this compound typically results in the formation of saturated fatty acids.

Substitution: Substitution reactions involving this compound can lead to the formation of esters and amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is commonly used.

Substitution: Reagents such as alcohols and amines are used under acidic or basic conditions to form esters and amides.

Major Products Formed

Oxidation: Aldehydes, ketones, and carboxylic acids.

Reduction: Saturated fatty acids.

Substitution: Esters and amides.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that Gadelaidic acid may possess anticancer properties. For instance, it has been shown to inhibit carcinogenesis caused by methyl nitrosourea, suggesting its potential role in cancer prevention and treatment . Furthermore, it is believed to work synergistically with other compounds to enhance the efficacy of chemotherapeutic agents .

Anti-inflammatory Effects

This compound has been implicated in the modulation of inflammatory responses. Research indicates that it can influence various signaling pathways associated with inflammation, potentially offering therapeutic benefits for conditions characterized by chronic inflammation .

Study on Anticancer Activity

A study focusing on the anticancer activity of this compound demonstrated its ability to inhibit the growth of gastric carcinoma cells. The research utilized in vitro experiments to show that this compound induces apoptosis and cell cycle arrest in cancer cells . The findings support further exploration into its use as a complementary agent in cancer therapy.

Anti-inflammatory Research

In another case study, this compound was evaluated for its anti-inflammatory properties in a rat model of myocardial ischemia. The results indicated a significant reduction in markers of oxidative stress and inflammation, suggesting its potential as a cardiovascular protective agent .

Data Tables

Mechanism of Action

The mechanism by which gadelaidic acid exerts its effects involves its interaction with cellular membranes. The trans-configuration of the double bond affects the fluidity and permeability of the membrane, influencing various cellular processes. This compound can also interact with specific molecular targets, such as enzymes and receptors, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

Elaidic acid: Another trans-fatty acid with a similar structure but differing in the position of the double bond.

Oleic acid: A cis-fatty acid with a similar carbon chain length but with a cis-configuration of the double bond.

Linoleic acid: A polyunsaturated fatty acid with two cis-double bonds at different positions.

Uniqueness

Gadelaidic acid is unique due to its specific trans-configuration at position 9, which imparts distinct chemical and physical properties. This configuration influences its reactivity and interaction with biological membranes, making it a valuable compound for various research applications .

Biological Activity

Gadelaidic acid, a fatty acid derivative found in various natural sources, has garnered attention for its potential biological activities. This article explores the compound's biological activity through various studies, highlighting its antioxidant properties, anti-inflammatory effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as a long-chain unsaturated fatty acid. Its molecular formula is C18H34O2, and it has a notable structure that contributes to its biological activities. The compound's hydrophobic nature allows it to interact effectively with cellular membranes, influencing various biological processes.

Antioxidant Activity

Recent studies have demonstrated that this compound exhibits significant antioxidant properties. For instance, research involving the extraction of this compound from Prunus mahaleb seed oil indicated that it possesses radical scavenging capabilities, which can mitigate oxidative stress in cells.

Table 1: Antioxidant Activity of this compound

| Study Reference | Source | Antioxidant Method | IC50 Value (µg/mL) |

|---|---|---|---|

| Prunus mahaleb Seed Oil | DPPH Scavenging Assay | 45.2 | |

| Prunus mahaleb Seed Oil | ABTS Assay | 32.7 |

These findings suggest that this compound may serve as a potential antioxidant supplement in preventing oxidative damage associated with various diseases.

Anti-Inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of inflammatory diseases.

Case Study: Inhibition of COX-2 Activity

A study assessed the inhibitory effect of this compound on cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The results indicated a significant reduction in COX-2 activity, suggesting that this compound could be beneficial in managing inflammatory conditions.

Table 2: COX-2 Inhibition by this compound

This inhibition highlights the compound's potential as a therapeutic agent in inflammatory diseases such as arthritis and cardiovascular disorders.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary data suggest that it may modulate several signaling pathways involved in inflammation and oxidative stress response.

- Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-kB) Pathway : this compound may inhibit NF-kB activation, leading to decreased expression of inflammatory genes.

- Mitogen-Activated Protein Kinase (MAPK) Pathway : It might also influence MAPK signaling, which is crucial for cellular responses to stress and inflammation.

Therapeutic Applications

Given its biological activities, this compound is being explored for various therapeutic applications:

- Cardiovascular Health : Due to its antioxidant and anti-inflammatory properties, this compound may help reduce the risk of cardiovascular diseases.

- Metabolic Disorders : Its potential role in modulating inflammation suggests benefits for conditions like obesity and diabetes.

- Dermatological Uses : The anti-inflammatory effects may be advantageous in treating skin conditions such as acne or psoriasis.

Properties

CAS No. |

506-31-0 |

|---|---|

Molecular Formula |

C20H38O2 |

Molecular Weight |

310.5 g/mol |

IUPAC Name |

icos-9-enoic acid |

InChI |

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h11-12H,2-10,13-19H2,1H3,(H,21,22) |

InChI Key |

LQJBNNIYVWPHFW-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC=CCCCCCCCC(=O)O |

Isomeric SMILES |

CCCCCCCCCC/C=C/CCCCCCCC(=O)O |

Canonical SMILES |

CCCCCCCCCCC=CCCCCCCCC(=O)O |

melting_point |

23.0 °C |

Key on ui other cas no. |

506-31-0 |

physical_description |

Liquid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.